molecular formula C11H14BBrClNO2 B1498191 5-Bromo-2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1073354-79-6

5-Bromo-2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B1498191
CAS No.: 1073354-79-6
M. Wt: 318.4 g/mol
InChI Key: QUPNFCNVWLQZBU-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a halogenated pyridine derivative with a boronic acid ester group. This compound is of interest in organic synthesis and materials science due to its unique structural features and reactivity.

Synthetic Routes and Reaction Conditions:

  • Boronic Acid Ester Formation: The compound can be synthesized by reacting 5-bromo-2-chloropyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate.

  • Halogenation: The initial pyridine derivative can be halogenated using bromine and chlorine sources under controlled conditions to introduce the bromo and chloro substituents.

Industrial Production Methods: Industrial production typically involves large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters is common.

Types of Reactions:

  • Cross-Coupling Reactions: This compound is often used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

  • Substitution Reactions: It can undergo nucleophilic substitution reactions with various nucleophiles.

  • Oxidation and Reduction: The compound can be oxidized or reduced, depending on the desired product.

Common Reagents and Conditions:

  • Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium acetate), and aryl boronic acids.

  • Nucleophilic Substitution: Strong nucleophiles (e.g., amines, alcohols) and suitable solvents.

  • Oxidation/Reduction: Common oxidizing agents (e.g., KMnO4) or reducing agents (e.g., LiAlH4).

Major Products Formed:

  • Biaryl Compounds: Resulting from Suzuki-Miyaura coupling.

  • Substituted Pyridines: From nucleophilic substitution reactions.

  • Oxidized/Reduced Derivatives: Depending on the specific reaction conditions.

Chemistry:

  • Synthetic Intermediate: Used as a building block in the synthesis of complex organic molecules.

  • Catalyst: Employed in catalytic cycles for cross-coupling reactions.

Biology:

  • Probes and Sensors: Utilized in the development of fluorescent probes and sensors for biological imaging.

Medicine:

  • Drug Development: Potential use in the design of pharmaceuticals targeting various diseases.

Industry:

  • Material Science: Application in the creation of advanced materials with specific electronic or optical properties.

Mechanism of Action

Comparison with Similar Compounds

  • 6-Bromo-2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar structure but different position of halogens.

  • 2-Bromo-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Contains a methoxy group instead of a chloro group.

  • 5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine: Contains a pyrrolopyridine core instead of a simple pyridine ring.

Uniqueness: 5-Bromo-2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to its combination of halogen substituents and boronic acid ester group, which provides versatility in synthetic applications and reactivity.

Properties

IUPAC Name

5-bromo-2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BBrClNO2/c1-10(2)11(3,4)17-12(16-10)8-5-7(13)6-15-9(8)14/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUPNFCNVWLQZBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BBrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70660635
Record name 5-Bromo-2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073354-79-6
Record name 5-Bromo-2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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